molecular formula C14H11FO B122404 4'-Fluoro-2-phenylacetophenone CAS No. 347-84-2

4'-Fluoro-2-phenylacetophenone

Cat. No.: B122404
CAS No.: 347-84-2
M. Wt: 214.23 g/mol
InChI Key: YFYKGCQUWKAFLW-UHFFFAOYSA-N
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Description

4'-Fluoro-2-phenylacetophenone, also known as this compound, is a useful research compound. Its molecular formula is C14H11FO and its molecular weight is 214.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 254073. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

In Kornblum oxidation, the reaction uses iodine and dimethylsulfoxide and proceeds through the formation of arylglyoxal as the key intermediate . In C–H functionalization, the reaction requires a metal or metal-free catalyst and generates a radical intermediate in most cases .

Biochemical Pathways

They are also useful precursors in organic reactions due to their applications in the synthesis of many heterocyclic compounds .

Pharmacokinetics

23, a melting point of 83-84°C, and a boiling point of 3329±170°C . It is slightly soluble in chloroform, DMSO, and methanol . These properties may influence its bioavailability and pharmacokinetics.

Properties

IUPAC Name

1-(4-fluorophenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYKGCQUWKAFLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30312380
Record name 4'-Fluoro-2-phenylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30312380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347-84-2
Record name 347-84-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254073
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4'-Fluoro-2-phenylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30312380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-fluorophenyl)-2-phenylethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

28.4 g of phenylacetyl chloride was dissolved in 130 ml of fluorobenzene and cooled in ice. This solution was added to 27.0 g of freshly powdered aluminum chloride with continued cooling and stirring. After the vigorous reaction subsided, the mixture was stirred at room temperature overnight and then poured onto 150 g of ice containing 50 ml of concentrated hydrochloric acid. Extraction gave a pale brown solid. Recrystallization from petroleum ether gave 4-fluorodeoxybenzoin, 2A, as a white solid, mp: 80°-81° C.
Quantity
28.4 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1-(4-fluorophenyl)-2-phenylethanone in pharmaceutical synthesis?

A1: 1-(4-fluorophenyl)-2-phenylethanone serves as a crucial building block in the multi-step synthesis of Atorvastatin Calcium [, ]. This compound undergoes further chemical transformations to ultimately form the complex structure of Atorvastatin, highlighting its importance in the pharmaceutical industry.

Q2: How is 1-(4-fluorophenyl)-2-phenylethanone typically synthesized for pharmaceutical use?

A2: The synthesis of 1-(4-fluorophenyl)-2-phenylethanone can be achieved starting from readily available materials like benzeneacetic acid [] or phenylacetic acid []. Several reaction steps are involved, including chlorination, acylation, and bromination, ultimately leading to the desired compound.

Q3: Are there any analytical methods used to assess the quality of 1-(4-fluorophenyl)-2-phenylethanone during Atorvastatin production?

A3: Yes, High-Performance Liquid Chromatography (HPLC) is a key analytical technique employed to determine the content and purity of 1-(4-fluorophenyl)-2-phenylethanone []. This method allows manufacturers to ensure that the intermediate meets the required quality standards for pharmaceutical use.

Q4: What are the implications of impurities in 1-(4-fluorophenyl)-2-phenylethanone for Atorvastatin production?

A4: The presence of impurities in 1-(4-fluorophenyl)-2-phenylethanone can significantly impact the yield and purity of the final Atorvastatin product []. Therefore, stringent quality control measures are essential throughout the synthesis process to minimize impurities and ensure the production of safe and effective Atorvastatin.

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